molecular formula C8H14O B8395524 3,5-Dimethylhexa-1,5-dien-3-ol CAS No. 17123-64-7

3,5-Dimethylhexa-1,5-dien-3-ol

Cat. No. B8395524
CAS RN: 17123-64-7
M. Wt: 126.20 g/mol
InChI Key: BAKMXLFEBGKUCP-UHFFFAOYSA-N
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Patent
US04510330

Procedure details

A mixture of 3,5-dimethylhexa-1,5-dien-3-ol (0.126 g; 10-3 mol) and dichloro-bis-(benzonitrile)-palladium(II) (0.0153 g; 0.04.10-3 mol) in tetrahydrofuran (7.5 cc) is kept at a temperature of the order of 20° C. under an inert atmosphere. After a reaction time of 5 hours, diethyl ether (50 cc) is added and the reaction mixture is then washed with water (7×10 cc). After drying of the organic layer over magnesium sulphate and evaporation of the solvent under reduced pressure (20 mm Hg; 2.7 kPa), 6-methylhept-6-en-2-one (0.125 g) is obtained, which has the following characteristics:
Quantity
0.126 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-(benzonitrile) palladium(II)
Quantity
0.0153 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH2:5][C:6](C)=[CH2:7])[CH:3]=C.C([O:12][CH2:13][CH3:14])C>O1CCCC1>[CH3:3][C:2](=[CH2:1])[CH2:5][CH2:6][CH2:7][C:13](=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
0.126 g
Type
reactant
Smiles
CC(C=C)(CC(=C)C)O
Name
dichloro-bis-(benzonitrile) palladium(II)
Quantity
0.0153 g
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at a temperature of the order of 20° C. under an inert atmosphere
WASH
Type
WASH
Details
the reaction mixture is then washed with water (7×10 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the organic layer over magnesium sulphate and evaporation of the solvent under reduced pressure (20 mm Hg; 2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.125 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.